molecular formula C24H28N2O4 B11230055 2'-(2-methoxyethyl)-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11230055
M. Wt: 408.5 g/mol
InChI Key: NURRTTJVDNWFQE-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable isoquinoline derivative with a cyclopentanone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(2-methoxyethyl)-N-(2-methoxyphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-29-16-15-26-23(28)18-10-4-3-9-17(18)21(24(26)13-7-8-14-24)22(27)25-19-11-5-6-12-20(19)30-2/h3-6,9-12,21H,7-8,13-16H2,1-2H3,(H,25,27)

InChI Key

NURRTTJVDNWFQE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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